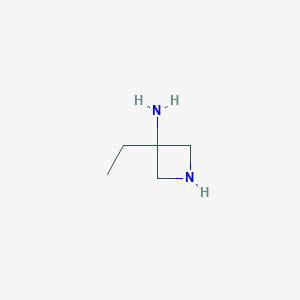

3-Ethylazetidin-3-amine

Description

Azetidines are a fascinating class of four-membered saturated heterocyclic amines, analogous in structure to cyclobutane. medwinpublishers.comrsc.org Their chemistry is largely dictated by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain places azetidines in a unique chemical space between the less stable, highly reactive three-membered aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.org This balance results in a ring system that is stable enough for practical handling but can be selectively activated for various chemical transformations, making it a valuable scaffold in organic synthesis. rsc.org The synthesis of the azetidine (B1206935) ring can be challenging due to this ring strain, with common methods including intramolecular cyclization and cycloaddition reactions. medwinpublishers.comacs.org

The azetidine motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved pharmaceutical agents. rsc.orgchemrxiv.org Its rigid four-membered ring can act as a conformational restraint, locking a molecule into a specific three-dimensional shape that can enhance binding to biological targets and improve pharmacokinetic profiles. chemrxiv.org

Within the broader class of azetidines, 3-substituted derivatives, and particularly 3-aminoazetidines, have garnered significant attention. chemrxiv.org These compounds serve as crucial building blocks in drug discovery, forming the core of molecules developed as kinase inhibitors, triple reuptake inhibitors, and CCR2 receptor antagonists. chemrxiv.org 3-Ethylazetidin-3-amine belongs to this important subclass of 3-substituted azetidines. It provides a unique scaffold for medicinal chemists, featuring a geminal ethyl and amino group at the C3 position of the azetidine ring. This specific substitution pattern offers distinct steric and electronic properties for creating novel chemical entities. While the broader class of 3-aminoazetidines is well-recognized, 3-Ethylazetidin-3-amine itself represents a more specialized and less explored building block.

Below are the key chemical properties of 3-Ethylazetidin-3-amine.

Table 1: Chemical Properties of 3-Ethylazetidin-3-amine

| Property | Value |

|---|---|

| CAS Number | 866432-22-6 bldpharm.combldpharm.com |

| Molecular Formula | C₅H₁₂N₂ bldpharm.combldpharm.com |

| Molecular Weight | 100.16 g/mol bldpharm.combldpharm.com |

| IUPAC Name | 3-ethylazetidin-3-amine sigmaaldrich.com |

| Synonym | 3-ethylazetidin-3-amine bis(2,2,2-trifluoroacetate) (salt form) sigmaaldrich.com |

| Physical Form | White solid (as bis(trifluoroacetic acid) salt) sigmaaldrich.com |

Properties

IUPAC Name |

3-ethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNJQVUOPVMKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Gaps and Future Directions in 3 Ethylazetidin 3 Amine Chemistry

Direct Synthetic Methodologies for 3-Aminoazetidines

Direct approaches to synthesizing 3-aminoazetidines often provide advantages in terms of step economy and yield. These methods focus on the direct introduction of an amine functionality onto a pre-formed azetidine ring.

A prominent strategy for the synthesis of 3-aminoazetidines involves the selective displacement of a leaving group at the 3-position of the azetidine ring by an amine nucleophile. chemrxiv.org This approach has been refined to improve yields and expand the scope of accessible compounds. google.com

A practical and efficient method for preparing 3-aminoazetidines is the selective displacement of a 3-O-mesyl (OMs) group. rsc.org The starting material for this reaction, 1-benzhydryl-3-azetidinyl methanesulfonate (B1217627), is readily prepared from the commercially available 1-benzhydryl-3-azetidinol. rsc.org The mesylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a range of amines. google.com

An important consideration in this process is the stability of the mesylate intermediate. To minimize the formation of side products, the mesylation reaction is typically conducted in a chlorinated solvent like methylene (B1212753) chloride at low temperatures, ranging from -40°C to -70°C. google.com It is also advantageous to use the mesylate immediately after its formation to prevent decomposition. google.com Furthermore, employing a tert-butyl protecting group on the azetidine nitrogen has been shown to result in a cleaner displacement reaction, which simplifies product isolation and purification. google.com

The displacement reaction can be performed under straightforward conditions, for example, by reacting the azetidine mesylate with one equivalent of the desired amine and one equivalent of a non-nucleophilic base such as diisopropylethylamine (i-Pr2NEt) in a solvent like acetonitrile (B52724) (MeCN) at 80 °C. rsc.org However, studies have shown that the yield can be significantly improved by using two equivalents of the amine nucleophile without the addition of a base. chemrxiv.org

This methodology accommodates a wide range of both primary and secondary amines as nucleophiles. Secondary amines generally provide moderate to high yields, while primary amines tend to result in moderate to low yields. chemrxiv.orgnih.gov The scope of successful amine substrates demonstrates the versatility of this synthetic route.

Table 1: Scope of Amine Substrates in the Displacement of 1-benzhydryl-3-azetidinyl methanesulfonate chemrxiv.org

| Amine Substrate | Product | Yield (%) |

| Piperidine (B6355638) | 1-Benzhydryl-3-(piperidin-1-yl)azetidine | 72 |

| Morpholine (B109124) | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 |

| Diisopropylamine | 1-Benzhydryl-N,N-diisopropylazetidin-3-amine | 49 |

| Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48 |

| 2,2,2-Trifluoroethylamine | 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 44 |

| 2-Methoxyethylamine (B85606) | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 |

| Ethanolamine (B43304) | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 27 |

A highly practical, single-step synthesis of azetidine-3-amines has been developed starting from a stable, commercially available precursor. nih.govacs.org This method relies on the direct displacement reaction previously described, offering a straightforward entry to this class of compounds. chemrxiv.orgchemrxiv.org

A key advantage of this single-step synthesis is its tolerance for a variety of common functional groups. acs.org The reaction conditions are compatible with functionalities such as ethers, halides (e.g., difluoromethyl, trifluoromethyl), carbamates, unprotected heterocycles, and even free hydroxyl groups. acs.org This broad functional group tolerance makes the method suitable for the late-stage functionalization of complex molecules, including approved drugs. nih.gov

Yields are generally good, though they vary depending on the nucleophilicity of the amine used. As noted, secondary amines typically afford higher yields than primary amines. researchgate.net For instance, the reaction of 1-benzhydryl-3-azetidinyl methanesulfonate with morpholine and piperidine gives yields of 77% and 72%, respectively. chemrxiv.org In contrast, reactions with primary amines like 2-methoxyethylamine and ethanolamine yield 33% and 27% of the desired product. chemrxiv.org

Table 2: Examples of Functional Group Tolerance in Azetidine-3-amine Synthesis chemrxiv.orgacs.org

| Amine Substrate with Functional Group | Product | Yield (%) | Tolerated Group |

| 2,2,2-Trifluoroethylamine | 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 44 | Trifluoromethyl |

| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | Ether |

| Ethanolamine | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 27 | Hydroxyl |

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | Heterocycle (Ether) |

The direct displacement synthesis of azetidine-3-amines compares favorably with alternative methods, particularly those based on strain-release principles. acs.org A common strain-release strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butane (ABB) with amine nucleophiles. chemrxiv.org These reactions are often promoted by a Lewis acid, such as magnesium perchlorate (B79767) (Mg(ClO4)2). clockss.org

While effective, the strain-release approach can sometimes result in lower yields compared to the direct displacement of a 3-O-mesyl group. chemrxiv.org For example, the synthesis of 1-benzhydryl-3-(piperidin-1-yl)azetidine via the direct displacement method provides a 72% isolated yield, whereas the reported yield using the strain-release methodology is 56%. chemrxiv.org The direct displacement approach is often considered more straightforward and can lead to slightly higher isolated yields for a range of substrates. chemrxiv.org

Single-Step Syntheses of Azetidine-3-amines from Commercial Precursors

General Methodologies for Azetidine Ring Construction with Relevance to 3-Amino-Substituted Azetidines

The construction of the strained four-membered azetidine ring can be achieved through several general strategies, including intramolecular cyclization and cycloaddition reactions. nih.govnih.govacs.orgmdpi.com These methods are adaptable for the synthesis of 3-amino-substituted azetidines.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective approach to form the azetidine ring. acs.orgtandfonline.com This strategy involves the formation of a carbon-nitrogen bond within a single molecule containing both the amine and a reactive electrophilic center.

One of the well-established methods for azetidine synthesis is the base-promoted intramolecular cyclization of 1,3-amino alcohols. nih.gov This approach typically involves the activation of the hydroxyl group to create a better leaving group, followed by intramolecular nucleophilic attack by the amine. A strong base is often required to deprotonate the amine, facilitating the ring-closing reaction. rsc.org For instance, the treatment of γ-amino alcohols with tosyl chloride in the presence of a base can lead to the formation of the azetidine ring. rsc.org

Table 1: Examples of Base-Promoted Intramolecular Cyclization

| Starting Material | Reagents | Product | Yield | Reference |

| γ-amino alcohol | Tosyl chloride, Base | 1,2,3-trisubstituted azetidine | - | rsc.org |

| 1,3-amino alcohol | - | Azetidine | - | nih.gov |

Data sourced from referenced articles.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. nih.govfrontiersin.orgfrontiersin.org In this method, a nitrogen atom acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halogen (e.g., chloro, bromo) or a sulfonate ester (e.g., mesylate, tosylate), in a 1,3-relationship. nih.govfrontiersin.orgtandfonline.comfrontiersin.org For example, N-benzhydryl 3-azetidinone can be converted to a chloro derivative, which then undergoes cyclization. tandfonline.com The choice of leaving group and reaction conditions can significantly influence the efficiency of the cyclization.

A straightforward synthesis of 2,3-cis-disubstituted azetidinic amino acids relies on the anionic intramolecular alkylation of β-amino chlorides. arkat-usa.org These precursors are prepared from the corresponding β-amino alcohols. arkat-usa.org

Table 2: Intramolecular SN2 Cyclization for Azetidine Synthesis

| Substrate | Leaving Group | Product | Reference |

| N-benzhydryl 3-azetidinone derivative | Chloro | 3-amino 3-phenyl azetidine | tandfonline.com |

| β-amino chloride | Chloro | 2,3-cis-disubstituted azetidinic amino acid | arkat-usa.org |

| 1,3-halo amine | Halogen | Azetidine | nih.gov |

Data sourced from referenced articles.

A more recent and powerful strategy for azetidine synthesis involves the intramolecular aminolysis of 3,4-epoxy amines. nih.govfrontiersin.org This method offers a pathway to construct the azetidine ring with an adjacent carbonyl group, providing a scaffold for further functionalization. nih.govfrontiersin.org Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govfrontiersin.orgelsevierpure.comnih.gov This reaction tolerates a variety of functional groups. nih.govfrontiersin.org The regioselectivity of the epoxide ring-opening is a critical factor, with the cis or trans stereochemistry of the starting epoxy amine influencing the outcome. nih.govfrontiersin.org

Table 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

Data sourced from referenced articles.

Palladium-catalyzed C-H activation has emerged as a sophisticated tool for the synthesis of nitrogen-containing heterocycles. acs.orgorganic-chemistry.orgnih.gov Specifically, the intramolecular amination of unactivated γ-C(sp³)–H bonds provides an efficient route to azetidines. acs.orgorganic-chemistry.orgnih.govrsc.org This method often utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the C-H activation and subsequent C-N bond formation. acs.orgorganic-chemistry.orgrhhz.net The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and is notable for its use of relatively low catalyst loading and inexpensive reagents. acs.orgorganic-chemistry.orgrhhz.net This strategy has been successfully applied to synthesize various azetidine derivatives with high diastereoselectivity. organic-chemistry.org

Table 4: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

Data sourced from referenced articles.

Cycloaddition Reactions

Cycloaddition reactions represent another major pathway for the construction of the azetidine ring system. nih.govacs.orgmdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] cycloaddition of imines and ketenes, known as the Staudinger synthesis, is a classic method for preparing β-lactams (2-azetidinones), which can be precursors to other azetidine derivatives. mdpi.comresearchgate.net The reaction typically proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com Variations of this reaction, including the use of in situ generated ketenes from acyl chlorides, have been widely employed. mdpi.com

Photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction between an imine and an alkene, offer a mild and efficient route to functionalized azetidines. rsc.orgrsc.org Recent advances have utilized visible light and photocatalysts to promote these reactions. rsc.org

Furthermore, [3+1] and [4+2] cycloaddition strategies have also been developed to access various substituted and fused azetidine scaffolds. nih.gov

Table 5: Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Product | Reference |

| [2+2] Staudinger Cycloaddition | Imine + Ketene (B1206846) | β-Lactam (2-Azetidinone) | mdpi.comresearchgate.net |

| [2+2] Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | rsc.orgrsc.org |

| [3+1] Cycloaddition | Copper-catalyzed | Tetrasubstituted 2-azetine | nih.gov |

| [4+2] Diels-Alder Cycloaddition | 2-Azetine + Dienophile | Fused Azetidine | nih.gov |

Data sourced from referenced articles.

Ring Contraction and Ring Expansion Strategies

Ring contraction and ring expansion reactions are powerful strategies for the synthesis of strained ring systems like azetidines from more readily available larger or smaller rings.

A robust and efficient method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. acs.orgnih.govorganic-chemistry.org This one-pot nucleophilic addition-ring contraction is achieved by treating the α-bromo N-sulfonylpyrrolidinone with a nucleophile, such as an alcohol, phenol, or aniline, in the presence of a base like potassium carbonate. acs.orgorganic-chemistry.org The reaction proceeds through a proposed mechanism involving nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 cyclization to form the azetidine ring. acs.org

This method is highly efficient and scalable, starting from inexpensive 2-pyrrolidinones which are first N-sulfonylated and then selectively monobrominated. acs.orgorganic-chemistry.org The stereochemical outcome of the ring contraction can be controlled by the choice of base, allowing for the selective synthesis of different diastereomers. acs.org For example, using potassium carbonate favors the formation of the trans-azetidine, while cesium carbonate can lead to the cis isomer through epimerization. acs.org

Table 2: Ring Contraction of α-Bromo-N-sulfonylpyrrolidinones

| Substrate | Nucleophile | Base | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| α-Bromo-N-sulfonylpyrrolidinones | Alcohols, Phenols, Anilines | K₂CO₃ | α-Carbonylated N-sulfonylazetidines | One-pot, high efficiency, scalable | acs.orgorganic-chemistry.org |

| trans-α-Bromo-N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | trans-Azetidine | Faster reaction, SN2 process | acs.org |

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely used and effective method for the synthesis of azetidines. acs.orgresearchgate.net This approach is popular due to the ready availability of a wide variety of β-lactams through well-established methods like the Staudinger ketene-imine cycloaddition. researchgate.netnih.gov

Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction's success and selectivity. Common reducing agents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes in ether. acs.orgscribd.com Alane reagents are often preferred as they can provide the desired azetidines in high yields with retention of stereochemistry and without the formation of 3-aminopropanol derivatives as byproducts, which can occur with diborane or LiAlH₄. acs.org Chloroalanes (AlH₂Cl and AlHCl₂) have been shown to be particularly effective, converting 3-substituted azetidin-2-ones to the corresponding azetidines in high yields. lookchem.com Sodium borohydride (B1222165) has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org

Palladium-catalyzed reactions provide a sophisticated method for ring contractions to form azetidines. One such strategy involves the use of cyclic allyl amines. nih.gov A more specific example is the palladium-catalyzed decarboxylative ring contraction of vinyl-substituted cyclic carbamates. acs.orgscribd.com The proposed mechanism for this reaction involves the formation of a π-allyl palladium complex through the extrusion of carbon dioxide. This is followed by the nucleophilic attack of the nitrogen atom to close the four-membered azetidine ring. acs.orgscribd.com This method demonstrates how transition metal catalysis can be leveraged to achieve complex transformations under relatively mild conditions.

The ring expansion of aziridines offers a valuable pathway to azetidines, converting a three-membered ring into a four-membered one. sioc-journal.cn One approach is the thermal isomerization of substituted aziridines. For instance, anti-aziridino amino esters can be thermally rearranged to trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters upon treatment with a base like triethylamine (B128534). acs.org Similarly, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized through the thermal isomerization of the corresponding aziridines. rsc.org

More recently, biocatalytic one-carbon ring expansions of aziridines to azetidines have been developed. chemrxiv.org This method utilizes an engineered cytochrome P450 enzyme as a "carbene transferase" to catalyze a highly enantioselective nih.govacs.org-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. chemrxiv.org This enzymatic approach provides excellent stereocontrol, which is often challenging to achieve with traditional chemical catalysts for this type of rearrangement. chemrxiv.org Another strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. researchgate.net

Strain-Release Strategies

The synthesis of azetidine rings, particularly those with functional groups at the C-3 position, often leverages the high ring-strain energy of bicyclic precursors. researchgate.net This inherent strain provides a powerful thermodynamic driving force for ring-opening reactions, enabling the formation of diverse and complex azetidine derivatives. bris.ac.ukbris.ac.uk

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butane (ABB), a highly strained building block with a ring-strain energy of approximately 25.2 kcal mol⁻¹, serves as a versatile precursor for constructing 1,3-substituted azetidines. researchgate.netnih.gov The fundamental strategy involves the activation of the ABB nitrogen, typically with an electrophile, which facilitates a subsequent nucleophilic attack at one of the bridgehead carbons, thereby cleaving the central C-N bond and releasing the ring strain. nih.gov

A significant advancement in this area is the use of azabicyclo[1.1.0]butyllithium (ABB-Li), formed by the facile lithiation of ABB. bris.ac.uknih.gov This transforms the ABB core into a nucleophilic species, an umpolung approach that expands its synthetic utility. nih.gov This lithiated intermediate can react with a variety of electrophiles, such as boronic esters, to generate 1,3,3-substituted azetidines. nih.gov Furthermore, azabicyclo[1.1.0]butyl carbinols, derived from the reaction of ABB-Li with aldehydes or ketones, can undergo divergent strain-release reactions. nih.gov Depending on the activating agent used for the nitrogen atom, these carbinols can be converted into either keto 1,3,3-substituted azetidines via a semipinacol rearrangement or into spiroepoxy azetidines. nih.gov These methods demonstrate how the inherent strain of the ABB skeleton can be harnessed to drive the formation of functionalized azetidines. bris.ac.ukbris.ac.uk

Table 1: Strain-Release Reactions of Azabicyclo[1.1.0]butane (ABB) Derivatives

| Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Azabicyclo[1.1.0]butane (ABB) | Electrophile (e.g., TsCl), Nucleophile | 1,3-Disubstituted Azetidine | nih.gov |

| Azabicyclo[1.1.0]butyllithium (ABB-Li) | Boronic Ester, Acetic Acid | 1,3,3-Trisubstituted Azetidine | nih.gov |

| Azabicyclo[1.1.0]butyl Carbinol | Triflic Anhydride | Keto 1,3,3-Substituted Azetidine | nih.gov |

Application of Strain-Release Azetidinylation in 3-Aminoazetidine Synthesis

The strain-release strategy has been effectively applied to the synthesis of 3-aminoazetidines, a key substructure in medicinal chemistry. chemrxiv.org A prominent application is the direct "azetidinylation" of secondary amines with ABB reagents, which enables late-stage functionalization of complex molecules. acs.orgunizg.hr This reaction involves the ring-opening of an activated ABB intermediate by an amine nucleophile to furnish the corresponding 3-aminoazetidine derivative. chemrxiv.orgunizg.hr

This methodology has been utilized to create libraries of stereodefined azetidines for applications in chemical biology, such as activity-based protein profiling. chemrxiv.org For instance, enantiopure ABBs can be synthesized and subsequently undergo stereospecific strain-release functionalization with various nucleophiles, including amines, to produce complex azetidines that would be difficult to access through other means. chemrxiv.org

While powerful, this strain-release approach has been primarily reported for use with secondary amines. chemrxiv.org Alternative single-step methods have been developed that utilize a bench-stable azetidinium electrophile, which can react with both primary and secondary amines, offering a complementary route to 3-aminoazetidines. chemrxiv.org In comparative examples, the direct displacement method sometimes provides more favorable yields than the strain-release technique. chemrxiv.org For example, the reaction of 1-benzhydryl-3-iodoazetidine (B139217) with morpholine gave a 77% yield, compared to a 56% yield reported for the corresponding strain-release reaction. chemrxiv.org

Metal-Catalyzed and Reagent-Mediated Approaches

Metal catalysts and specific reagents play a crucial role in mediating novel cyclization and cross-coupling reactions to form the azetidine ring and its derivatives. These methods offer alternative synthetic pathways that can provide access to unique substitution patterns and handle a broad range of functional groups.

Titanium(IV)-Mediated Kulinkovich-Type Coupling

The Kulinkovich reaction traditionally involves the titanium(IV)-catalyzed reaction of esters with Grignard reagents to form cyclopropanols. organic-chemistry.orgwikipedia.org The mechanism proceeds through a key titanacyclopropane intermediate. organic-chemistry.org A significant modification of this reaction, known as the Kulinkovich-de Meijere reaction, employs amides instead of esters to synthesize cyclopropylamines. organic-chemistry.org

More recently, a Kulinkovich-type mechanism has been proposed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.net In this process, a titanacyclopropane intermediate, generated from a Grignard reagent and a titanium(IV) alkoxide, is thought to act as a 1,2-aliphatic dianion equivalent. researchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocyclic ring of the spirocyclic azetidine. researchgate.net This approach extends the utility of titanium-mediated cyclizations to the direct synthesis of the azetidine core.

Carbon-Hydrogen Amination Cross-Coupling Reactions for Tertiary Amine Formation

The formation of carbon-nitrogen bonds via cross-coupling is a cornerstone of modern organic synthesis, with wide applications in creating amine-containing molecules. acs.org For the synthesis of tertiary amines, palladium(II)-catalyzed allylic carbon-hydrogen (C-H) amination cross-coupling presents a powerful strategy. nih.gov This method allows for the direct coupling of secondary amines with terminal olefins to furnish tertiary allylic amines with high regio- and stereoselectivity. nih.gov

In this reaction, the secondary amine is often used as its BF₃ complex, which allows the catalysis to proceed efficiently. nih.gov The methodology is robust, tolerating a wide variety of cyclic and acyclic secondary amines, including pharmaceutically relevant cores, and numerous terminal olefins bearing electrophilic functional groups. nih.gov This approach is suitable for the late-stage functionalization of complex molecules and has been used to synthesize drug derivatives. nih.gov While not exclusively developed for azetidines, this C-H amination is applicable to the synthesis of N-substituted 3-aminoazetidines, where the azetidine nitrogen or a side-chain amine could act as the nucleophile.

Table 2: Examples of Palladium-Catalyzed Allylic C-H Amination Cross-Coupling

| Amine Partner | Olefin Partner | Product Structure (Illustrative) | Reference |

|---|---|---|---|

| N-Methylbenzylamine | Allylbenzene | N-Allyl-N-methylbenzylamine | nih.gov |

| Dimethylamine | Allylbenzene | N-Allyl-N,N-dimethylamine | nih.gov |

| Piperidine | 1-Octene | 1-(Oct-2-en-1-yl)piperidine | nih.gov |

Lanthanum(III) Triflate-Catalyzed Aminolysis

Lanthanide triflates have emerged as uniquely effective Lewis acid catalysts for reactions involving basic amines, which typically quench more conventional acid promoters. frontiersin.org Lanthanum(III) triflate (La(OTf)₃) has been successfully employed to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. frontiersin.orgnih.gov

This reaction proceeds with high C3-selectivity, where the amine nucleophile attacks the C3 carbon of the epoxide to form the desired four-membered azetidine ring. frontiersin.orgnih.gov This is in contrast to the C4-selective aminolysis that can occur with related substrates, which would lead to five-membered pyrrolidine rings. nih.gov The process is notable for its tolerance of various acid-sensitive and Lewis basic functional groups, making it a versatile tool for synthesizing complex azetidine-containing molecules. frontiersin.orgnih.gov Computational studies indicate that the observed regioselectivity is likely governed by the coordination of the lanthanum(III) catalyst to the substrate. frontiersin.orgnih.gov

Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

| Substrate R Group | Product Yield | Reference |

|---|---|---|

| Phenyl (Ph) | 95% | nih.gov |

| 4-Methoxyphenyl (4-MeOPh) | 97% | nih.gov |

| 4-Chlorophenyl (4-ClPh) | 92% | nih.gov |

Leuckart-Type Reactions for Amine Synthesis

The Leuckart-Wallach reaction represents a classical method for the reductive amination of carbonyl compounds, offering a direct pathway to amines. mdpi.comwikipedia.org This reaction typically utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.orgalfa-chemistry.com The process involves the conversion of an aldehyde or ketone to an amine, often requiring high temperatures, generally between 120 and 130 °C. wikipedia.org

In the synthesis of azetidine derivatives, the Leuckart-type reaction can be applied to convert 3-azetidinones into 3-aminoazetidines. The mechanism proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source, such as formic acid or its derivatives. mdpi.comalfa-chemistry.com While direct synthesis of 3-Ethylazetidin-3-amine via a Leuckart-type reaction on 3-ethyl-3-azetidinone is plausible, specific examples in the literature are scarce. A more documented approach for synthesizing 3-amino-3-ethylazetidines involves the nucleophilic substitution of 3-bromo-3-ethylazetidines with an amine source. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net For instance, the reaction of 1-substituted-3-bromo-3-ethylazetidine with n-propylamine has been shown to yield the corresponding 3-propylamino-3-ethylazetidine. thieme-connect.com This suggests that using ammonia (B1221849) or a protected ammonia equivalent could similarly lead to the formation of 3-Ethylazetidin-3-amine.

Modern variations of the Leuckart-Wallach reaction employ catalysts, such as rhodium complexes, to achieve reductive amination at significantly lower temperatures (50-70 °C) with high yields, which could be applicable to the synthesis of substituted aminoazetidines. mdma.ch

Stereoselective Synthesis of Azetidine Scaffolds for Chiral 3-Aminoazetidine Derivatives

The creation of chiral 3-aminoazetidines is a significant focus in medicinal chemistry, as the stereochemistry at the C3 position is critical for biological activity. researchgate.netuni-muenchen.de

Diastereoselective α-Alkylation via N-Borane Complexes

A notable strategy for achieving stereocontrol in the synthesis of substituted azetidines involves the use of N-borane complexes. rsc.org This method has been successfully applied to the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.orggrafiati.com The N-borane group directs the stereochemical outcome of the alkylation. The process typically involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), followed by the introduction of an electrophile. rsc.orggrafiati.com

For example, the diastereoselective α-alkylation of N-borane complexes derived from chiral 1-arylethylamines has been used to synthesize optically active 2-substituted azetidine-2-carbonitriles. researchgate.net While this method focuses on the C2 position, the underlying principle of using a chiral auxiliary and a directing group to control the stereoselective introduction of a substituent is a key concept in the synthesis of chiral azetidines. This approach could potentially be adapted for the synthesis of chiral 3-substituted azetidines.

| Starting Material | Base | Electrophile | Product | Diastereomeric Ratio |

| N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester borane (B79455) complex | LDA | Allyl bromide | (2S,1'S)-α-allyl-azetidine-2-carboxylic acid ester borane complex | >95:5 |

| N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester borane complex | LiHMDS | Ethyl iodide | (2S,1'S)-α-ethyl-azetidine-2-carboxylic acid ester borane complex | >95:5 |

This table presents data on the diastereoselective α-alkylation of N-borane azetidine complexes, demonstrating the high stereocontrol achievable with this method. grafiati.com

Utilization of Enantiopure Precursors in Azetidine Synthesis

A powerful and common strategy for the synthesis of chiral azetidines is the use of enantiomerically pure starting materials. researchgate.netrsc.orgnih.govmdpi.com This "chiral pool" approach transfers the stereochemistry of the precursor to the final azetidine product.

One such precursor is (S)-1-phenylethylamine, which has been used to prepare a new series of chiral cis-3-aminoazetidines. researchgate.net Another versatile chiral building block is epichlorohydrin, which is available in both (R) and (S) forms. The synthesis of chiral 3-aminoazetidines can be achieved from these precursors through a series of well-established chemical transformations. rsc.org

A general route involves the ring-opening of an enantiopure aziridine. For instance, anti-aziridino amino esters can be thermally rearranged in the presence of triethylamine to yield trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org Subsequent chemical modifications can then lead to the desired chiral 3-aminoazetidine derivative. The synthesis of chiral γ-chloro-α,β-diamino acid derivatives via highly diastereoselective Mannich-type reactions has also been shown to be an effective route to optically pure trans-3-aminoazetidine-2-carboxylic acid derivatives. psu.edu

| Chiral Precursor | Key Transformation | Resulting Chiral Azetidine |

| (S)-1-phenylethylamine | Multi-step synthesis | Chiral cis-3-aminoazetidines |

| anti-aziridino amino esters | Thermal rearrangement | trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters |

| Chiral α-chloro-N-p-toluenesulfinylimine | Mannich-type reaction followed by cyclization | trans-3-aminoazetidine-2-carboxylic acid derivatives |

This table illustrates the use of different enantiopure precursors and key chemical transformations to synthesize various chiral azetidine derivatives. researchgate.netacs.orgpsu.edu

Chemical Reactivity and Transformation of 3 Ethylazetidin 3 Amine

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it more susceptible to certain reactions than its less-strained five-membered counterpart, pyrrolidine (B122466). rsc.org However, it is generally more stable and easier to handle than the highly strained three-membered aziridine ring. This balance of strain and stability allows for unique reactivity that can be triggered under specific conditions. rsc.org

The considerable strain within the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. beilstein-journals.orgresearchgate.net These reactions are facilitated by the release of the pre-installed strain energy, providing a thermodynamic driving force for the transformation. beilstein-journals.org

Nucleophilic attack is a major pathway for the ring-opening of azetidines. magtech.com.cn The reaction often requires activation of the azetidine, typically through protonation or Lewis acid catalysis, to make the ring more electrophilic and susceptible to cleavage. magtech.com.cnnih.gov For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant group. nih.govacs.org The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn Unsaturated substituents at the 2-position, such as aryl or alkenyl groups, can stabilize transition states, favoring the cleavage of the adjacent C-N bond. magtech.com.cn In the absence of such electronic biases, sterically bulky nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

Table 1: Examples of Azetidine Ring-Opening Reactions

| Reaction Type | Triggering Condition/Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Ring Opening | Lewis Acid Catalysis | γ-Amino Alcohols, Diamines, etc. | magtech.com.cn |

| Acid-Mediated Decomposition | Acidic pH, Pendant Nucleophile | Rearranged Lactams or Lactones | nih.govacs.org |

| Photochemical Ring Opening | Light Irradiation, Electron-Deficient Ketones | Highly Substituted Dioxolanes | beilstein-journals.org |

Beyond complete ring-opening, the functionalization of azetidines can be achieved through the selective cleavage of the σ-N–C bond. This approach provides an attractive entry to bond functionalization, leveraging the ring strain of the heterocycle. rsc.org A transition-metal-free method has been developed for the C–N σ bond cleavage of N-acylazetidines using an electride derived from sodium dispersions. mdpi.com This reaction demonstrates excellent chemoselectivity, as less strained cyclic amides (e.g., pyrrolidones) and acyclic amides remain stable under the same conditions, highlighting that the ring strain is the key driving force for the cleavage. mdpi.com This method is effective for a range of azetidinyl amides, including those that are sterically hindered. mdpi.com

Reactivity of the Primary Amine Moiety in 3-Ethylazetidin-3-amine

The primary amino group (—NH₂) in 3-Ethylazetidin-3-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orglibretexts.org This makes it reactive toward a wide variety of electrophiles, enabling numerous chemical transformations such as substitutions, couplings, and derivatizations. libretexts.orgmsu.edu

As a good nucleophile, the primary amine of 3-Ethylazetidin-3-amine can readily participate in SN2 reactions with electrophiles like alkyl halides. msu.eduopenstax.org The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemguide.co.uk This initial reaction forms a secondary amine. libretexts.org

However, the reaction often does not stop at monosubstitution. openstax.org The resulting secondary amine is also nucleophilic and can compete with the starting primary amine to react with another molecule of the alkyl halide, leading to the formation of a tertiary amine. chemguide.co.uklibretexts.org This process can continue, with the tertiary amine reacting further to yield a quaternary ammonium (B1175870) salt. openstax.orgyoutube.com This propensity for multiple substitutions can result in a mixture of products. openstax.org To favor the formation of the primary amine, a large excess of the amine relative to the alkylating agent can be used. msu.educhemguide.co.uk

Table 2: Sequential Alkylation of a Primary Amine

| Reactant | Product | Product Class |

|---|---|---|

| R-NH₂ (Primary Amine) + R'-X | R-NH-R' (Secondary Amine) | Secondary Amine |

| R-NH-R' (Secondary Amine) + R'-X | R-N(R')₂ (Tertiary Amine) | Tertiary Amine |

| R-N(R')₂ (Tertiary Amine) + R'-X | R-N(R')₃⁺ X⁻ (Quaternary Salt) | Quaternary Ammonium Salt |

The primary amine of 3-Ethylazetidin-3-amine can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-nitrogen or heteroatom-nitrogen bonds. For example, copper-catalyzed Ullmann-type reactions, often enhanced by the use of amino acid ligands like L-proline, can couple aryl halides with amines to form N-aryl products. chimia.ch These reactions typically proceed smoothly at moderate temperatures (60–90 °C). chimia.ch Such coupling methods are valuable for introducing the 3-ethylazetidin-3-yl moiety into aromatic systems. Other transition metals are also used to catalyze the coupling of amines with substrates such as carboxylic acids, aldehydes, and alkynes. researchgate.net

The primary amine group is readily derivatized through acylation and alkylation, which are fundamental reactions for modifying its properties. britannica.comresearchgate.net

Amidation: Acylation is one of the most important reactions of primary amines. britannica.com 3-Ethylazetidin-3-amine can react with acylating agents such as acyl chlorides or acid anhydrides in an addition-elimination pathway to form stable amide derivatives. msu.edu This transformation effectively converts the basic amine into a neutral amide, a common strategy in medicinal chemistry and peptide synthesis. researchgate.netnih.gov

Alkylation: As discussed under nucleophilic substitution, alkylation involves replacing the hydrogen atoms on the amine nitrogen with alkyl groups. researchgate.netnih.gov This process is a key method for derivatization, converting the primary amine into secondary, tertiary, or quaternary amines. libretexts.org The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. openstax.org This derivatization significantly alters the steric and electronic properties of the nitrogen atom.

Reactions with Nitrous Acid and Characterization of Products

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, is a well-established transformation that leads to the formation of a diazonium salt. In the case of 3-Ethylazetidin-3-amine, the exocyclic primary amine reacts with the electrophilic nitrosonium ion (NO⁺) to form an unstable aliphatic diazonium salt.

Due to their inherent instability, aliphatic diazonium salts rapidly decompose, extruding molecular nitrogen (N₂) to generate a carbocationic intermediate. google.comresearchgate.net The subsequent fate of this carbocation is dictated by the reaction conditions and the molecular structure. For the carbocation derived from 3-Ethylazetidin-3-amine, several reaction pathways are possible, leading to a mixture of products. The significant ring strain of the azetidine moiety can also influence the product distribution, potentially favoring rearrangements or ring-opening reactions.

The primary products expected from this reaction include:

Substitution Products: The carbocation can be trapped by nucleophiles present in the reaction medium. With water as the solvent, the corresponding alcohol, 3-ethylazetidin-3-ol, would be formed.

Elimination Products: Deprotonation of a carbon adjacent to the carbocationic center can lead to the formation of alkenes.

Rearrangement Products: The strained four-membered ring may undergo rearrangement, such as ring expansion, to form more stable cyclobutane or pyrrolidine derivatives, although this is speculative without specific experimental data.

The vigorous evolution of nitrogen gas is a key characteristic of this reaction with primary aliphatic amines. researchgate.netnih.gov

Table 1: Potential Products from the Reaction of 3-Ethylazetidin-3-amine with Nitrous Acid This table is illustrative and based on the general reactivity of primary aliphatic amines. Actual product distribution would require experimental validation.

| Product Name | Product Type | Formation Pathway |

| 3-Ethylazetidin-3-ol | Substitution (Alcohol) | Trapping of the carbocation by water. |

| 3-Ethyl-3-azetidinyl Cation | Intermediate | Loss of N₂ from the diazonium salt. |

| Nitrogen Gas | Gaseous Byproduct | Decomposition of the diazonium salt. |

Reductive Deamination Processes

Reductive deamination is the process of removing an amino group and replacing it with a hydrogen atom. This transformation is a valuable tool in organic synthesis, particularly when an amino group is used to direct other synthetic steps before its removal. sigmaaldrich.compeptide.com For 3-Ethylazetidin-3-amine, two primary strategies for reductive deamination can be proposed based on established methodologies.

Diazotization Followed by Reduction: This is the most common method for the deamination of primary amines. peptide.com The process begins with the diazotization of the amine using nitrous acid, as described in the previous section, to form the unstable diazonium salt. Instead of allowing the intermediate carbocation to react with solvent, a reducing agent is introduced to trap it. Hypophosphorous acid (H₃PO₂) is a classic reagent for this purpose, reducing the diazonium salt to the corresponding hydrocarbon. researchgate.net This two-step, one-pot procedure would convert 3-Ethylazetidin-3-amine into 3-ethylazetidine.

Sulfonamide-Based Deamination: An alternative route avoids the direct formation of potentially reactive diazonium salts and carbocations. sigmaaldrich.compeptide.com This method involves a multi-step sequence:

Sulfonamide Formation: The primary amine is first reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form a stable sulfonamide.

Amination: The sulfonamide is then treated with an aminating agent like chloroamine (NH₂Cl) under alkaline conditions.

Elimination: The resulting intermediate undergoes elimination of sulfinic acid and extrusion of nitrogen gas to yield the final deaminated product, 3-ethylazetidine. sigmaaldrich.com

Both pathways are expected to be viable for the reductive deamination of 3-Ethylazetidin-3-amine, although the choice of method would depend on the tolerance of other functional groups in a more complex substrate.

Transformations Involving Both Ring and Amine Functionalities

The presence of two distinct nitrogen-containing functional groups—a primary exocyclic amine and a secondary ring amine—makes 3-Ethylazetidin-3-amine a valuable building block for creating complex, functionalized molecules. google.com Synthetic strategies can be designed to modify one or both of these sites.

Multi-Step Synthesis Pathways from 3-Ethylazetidin-3-amine

3-Aminoazetidine scaffolds are key intermediates in the synthesis of various biologically active compounds. google.com Multi-step pathways starting from 3-Ethylazetidin-3-amine would typically involve sequential protection and functionalization of the two amine groups. A representative synthetic pathway could involve the following steps:

Selective Protection: The more nucleophilic primary amine at the C3 position is selectively protected. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose, reacting preferentially with the primary amine over the more sterically hindered secondary ring amine.

Ring Functionalization: With the exocyclic amine protected, the secondary amine of the azetidine ring can be functionalized. This could involve N-alkylation with an alkyl halide or N-acylation with an acyl chloride to introduce desired substituents onto the ring.

Deprotection and Further Functionalization: The Boc group is subsequently removed from the exocyclic amine under acidic conditions (e.g., with trifluoroacetic acid). This newly liberated primary amine is then available for further reactions, such as amide bond formation or reductive amination, to complete the synthesis of a complex target molecule.

This sequence allows for the controlled, stepwise construction of molecules where different functionalities are attached to the ring and exocyclic nitrogens.

Table 2: Illustrative Multi-Step Synthesis Pathway

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Selective N-protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-ethylazetidin-3-yl)carbamate |

| 2 | Ring N-alkylation | Benzyl bromide (BnBr), Base | tert-Butyl (1-benzyl-3-ethylazetidin-3-yl)carbamate |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | 1-Benzyl-3-ethylazetidin-3-amine |

| 4 | Amide Coupling | Acetyl chloride, Base | N-(1-Benzyl-3-ethylazetidin-3-yl)acetamide |

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others by using protecting groups that are removed under distinct, non-interfering conditions. iris-biotech.de This strategy is essential for the controlled synthesis of complex molecules derived from 3-Ethylazetidin-3-amine.

The primary exocyclic amine and the secondary ring amine exhibit different steric environments and nucleophilicity, which can be exploited for selective reactions. However, for complete control, an orthogonal protection scheme is ideal. A common orthogonal pair for amines is the Boc group (acid-labile) and the benzyloxycarbonyl (Cbz or Z) group (removable by hydrogenolysis). researchgate.net

An example of an orthogonal strategy is as follows:

The primary amine is protected with a Boc group.

The secondary ring amine is then protected with a Cbz group.

The Boc group can be selectively removed with acid, allowing the primary amine to be functionalized while the Cbz group on the ring remains intact.

Alternatively, the Cbz group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C), leaving the Boc group untouched for subsequent deprotection and reaction.

This approach provides a high degree of flexibility, enabling the synthesis of a wide array of derivatives by allowing chemists to choose the order in which each amine is revealed and reacted.

Table 3: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Synthesis and Utility of Derivatives of 3 Ethylazetidin 3 Amine in Advanced Organic Synthesis

3-Ethylazetidin-3-amine as a Building Block for Complex Heterocyclic Architectures

The inherent ring strain and stereochemically defined functional groups of 3-Ethylazetidin-3-amine make it an attractive starting point for the synthesis of more elaborate heterocyclic structures. Its derivatives can be strategically employed to generate polycyclic and spirocyclic systems, which are of significant interest in drug discovery for exploring three-dimensional chemical space.

The synthesis of polycyclic frameworks often involves intramolecular cyclization reactions where a pre-functionalized starting material is used to construct additional rings. Derivatives of 3-Ethylazetidin-3-amine are well-suited for such transformations. For instance, the primary amine can be elaborated into a tether containing a reactive group, which can then undergo an intramolecular reaction with a substituent on the azetidine (B1206935) nitrogen or another part of the molecule.

Methodologies such as palladium-catalyzed C–H amination can be envisioned for creating fused-ring systems. In such a strategy, an N-aryl or N-alkyl-tethered derivative of 3-Ethylazetidin-3-amine could undergo an intramolecular cyclization, leading to the formation of a new ring fused to the azetidine core mdpi.com. The reaction proceeds through an aminoalkyl Pd(IV) complex, which, upon reductive elimination, forms the new C-N bond, yielding a rigid polycyclic structure mdpi.com. The strategic placement of the ethyl group at the C3 position can influence the conformational preferences of the resulting polycyclic system.

Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in medicinal chemistry. The C3 carbon of 3-Ethylazetidin-3-amine is a prime candidate to serve as the spiro-center. Synthetic strategies to access spirocyclic azetidines often involve the intramolecular cyclization of a precursor where the azetidine ring is already formed.

One effective method is the enantioselective phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles. This approach involves an intramolecular C-C bond formation, where a chiral phase-transfer catalyst induces asymmetry nih.govimperial.ac.uk. A suitably N-substituted 3-diazo isatin (B1672199) derivative can undergo N-H insertion with a protected form of 3-Ethylazetidin-3-amine, followed by a catalyzed cyclization to yield the enantioenriched spiro-azetidine oxindole (B195798) nih.gov. The products of these reactions can be further elaborated, demonstrating the utility of the azetidine scaffold in creating medicinally relevant fragments nih.gov.

Another powerful technique is the titanium(IV)-mediated Kulinkovich-type coupling, which can be used to synthesize spirocyclic NH-azetidines from oxime ethers and Grignard reagents rsc.org. This method offers a broad substrate scope and can be adapted to construct densely functionalized spiro-azetidines that would be challenging to access through other means rsc.org.

| Method | Key Transformation | Potential Application to 3-Ethylazetidin-3-amine | Reference |

|---|---|---|---|

| Enantioselective Phase-Transfer Catalysis | Intramolecular C-C bond formation from isatin-derived diazo compounds. | Formation of spiro-azetidine oxindoles with a chiral quaternary center. | nih.govimperial.ac.uk |

| Kulinkovich-type Coupling | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents. | Construction of diverse spirocyclic NH-azetidines. | rsc.org |

| [2+2] Cycloaddition | Reaction of ketenes with imines derived from the amine group. | Formation of a spiro-fused azetidinone ring. | nih.gov |

Development of Functionalized Azetidine Derivatives

Beyond its use as a core for complex ring systems, the 3-Ethylazetidin-3-amine scaffold allows for the development of a wide range of functionalized derivatives, including medicinally important azetidinones and non-natural amino acids for peptidomimetics.

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry. The primary amine of 3-Ethylazetidin-3-amine can be readily converted into an imine, which can then serve as a substrate for the Staudinger [2+2] cycloaddition with a ketene (B1206846) mdpi.com. This reaction would yield a 3-amino, 3-ethyl substituted azetidinone, a scaffold with potential biological activity. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents mdpi.com.

Alternatively, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, derived from 3-Ethylazetidin-3-amine, could provide a route to substituted azetidin-3-ones nih.gov. This method avoids the use of potentially hazardous diazo intermediates and offers a flexible pathway to chiral azetidin-3-ones, which are versatile synthetic intermediates nih.gov. Various synthetic methods allow for the creation of N-substituted-3-chloro-2-azetidinones, which have been investigated for their anti-inflammatory and antibacterial properties globalresearchonline.netmdpi.com.

Constrained amino acids are crucial tools in peptide chemistry for modulating the conformation and biological activity of peptides umich.edu. 3-Ethylazetidin-3-amine provides a foundation for novel azetidine amino acid derivatives. The azetidine ring acts as a rigid spacer, and when incorporated into a peptide backbone, it can induce specific secondary structures, such as β-turns nih.gov.

The synthesis of these peptidomimetics can be achieved by coupling the primary amine of the scaffold to an amino acid or peptide chain using standard peptide coupling techniques. The resulting molecule contains a non-natural, conformationally restricted amino acid analog. Such modifications can enhance proteolytic stability and bioavailability compared to natural peptides nih.gov. For example, azetidine-containing building blocks have been developed as analogs for neurotransmitters like 4-aminobutanoic acid (GABA), highlighting their pharmaceutical potential nih.gov.

| Azetidine Derivative | Mimic/Analog Type | Potential Application | Reference |

|---|---|---|---|

| (Azetidin-3-yl)acetic acid | GABA structural analogue | Modulation of GABAA receptors | nih.gov |

| Azetidine Amino Esters | 5-Aminopentanoic acid ester analogue | Building blocks for pharmaceutically active agents | nih.gov |

| Azabicycloalkanone Amino Acids | Dipeptide surrogates | Induction of stable β-turn conformations in peptides | nih.gov |

Late-Stage Functionalization Strategies Utilizing the 3-Ethylazetidin-3-amine Template

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the rapid generation of analogs from a complex lead structure without resorting to de novo synthesis nih.gov. The 3-Ethylazetidin-3-amine core, once incorporated into a larger molecule, presents several sites for potential LSF.

While direct C-H functionalization of the azetidine ring is challenging, modern synthetic methods offer potential solutions. For N-alkylated derivatives of 3-Ethylazetidin-3-amine, strategies developed for the α-functionalization of cyclic tertiary amines could be applicable digitellinc.com. These methods often proceed via the formation of an iminium ion, which can then be trapped by a variety of nucleophiles. This would allow for the introduction of new substituents at the C2 or C4 positions of the azetidine ring, providing a route to novel analogs. The regioselectivity of such reactions can often be predicted and controlled, adding to the synthetic utility nih.govdigitellinc.com. The development of LSF techniques is crucial for efficiently exploring the structure-activity relationships of drug candidates built upon the azetidine template chimia.ch.

Advanced Research Methodologies and Theoretical Investigations for 3 Ethylazetidin 3 Amine

Computational Chemistry Approaches for Understanding 3-Ethylazetidin-3-amine and its Derivatives

Quantum mechanical methods are fundamental to understanding the detailed pathways of chemical reactions. For 3-Ethylazetidin-3-amine, QM studies can elucidate the mechanisms of reactions such as N-alkylation, N-acylation, or ring-opening processes. These calculations map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. acs.orgacs.orgnih.gov

Detailed QM investigations would involve modeling the interaction of 3-Ethylazetidin-3-amine with various electrophiles. By calculating the activation energies for different potential pathways, researchers can predict which reactions are kinetically favored. For example, a QM study could compare the energy barrier for an electrophile attacking the ring nitrogen versus the exocyclic primary amine, providing insights into the regioselectivity of such reactions. These theoretical models can rationalize experimental findings and predict the outcomes of new, untested reaction conditions. acs.org

Table 1: Illustrative QM-Calculated Activation Energies for Hypothetical Reactions of 3-Ethylazetidin-3-amine

| Reaction Type | Reactant | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| N-Alkylation (amine) | Methyl Iodide | 18.5 | 15.2 |

| N-Acylation (amine) | Acetyl Chloride | 12.3 | 9.8 |

| Ring Opening | H+ | 25.1 | 22.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of Quantum Mechanical (QM) calculations for reaction analysis.

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying the structural and electronic properties of molecules. mdpi.com For 3-Ethylazetidin-3-amine, DFT calculations can provide a precise, three-dimensional model of its ground-state geometry. This includes predicting bond lengths, bond angles, and dihedral angles, which are critical for understanding the strain within the azetidine (B1206935) ring and the spatial arrangement of the ethyl and amine substituents. researchgate.netmdpi.com

Beyond structural parameters, DFT is used to calculate key electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The energy and localization of the HOMO indicate sites prone to electrophilic attack, while the LUMO suggests sites susceptible to nucleophilic attack. researchgate.net

Table 2: Representative DFT-Calculated Structural and Electronic Properties for 3-Ethylazetidin-3-amine

| Property | Parameter | Calculated Value |

| Structural | C-N (ring) Bond Length | 1.48 Å |

| C-C-N (ring) Bond Angle | 88.5° | |

| C-N-H (amine) Bond Angle | 110.2° | |

| Electronic | HOMO Energy | -8.9 eV |

| LUMO Energy | +1.2 eV | |

| HOMO-LUMO Gap | 10.1 eV | |

| Dipole Moment | 1.85 D |

Note: The data presented is for illustrative purposes to represent typical results from DFT calculations.

While QM and DFT methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of 3-Ethylazetidin-3-amine would model the movements of its atoms by solving Newton's equations of motion, providing a trajectory that reveals its conformational landscape. This is particularly important for understanding the flexibility of the ethyl group and the potential for puckering of the azetidine ring. mdpi.com

By simulating the molecule in a solvent, such as water, MD can reveal how intermolecular interactions influence its preferred conformations. nih.gov Analysis of the simulation trajectory can identify the most stable conformers, the energy barriers between them, and the characteristic timescales of conformational changes. This information is vital for understanding how the molecule's shape adapts in different environments and how its conformation might affect its ability to bind to a biological target or a catalyst's active site.

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Using techniques like DFT with the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts for 3-Ethylazetidin-3-amine. ipb.pt These predictions are invaluable for confirming experimentally determined structures or for distinguishing between potential isomers. researchgate.net

By comparing the computationally predicted spectrum with the experimental one, assignments of specific peaks to particular atoms in the molecule can be made with greater confidence. This is especially useful for complex molecules where spectral overlap can make assignments ambiguous. The accuracy of these predictions has advanced to the point where they are a standard tool in modern structural elucidation. mdpi.com

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 3-Ethylazetidin-3-amine

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (quaternary, C-NH₂) | 60.5 | 59.8 |

| CH₂ (ring) | 45.2 | 44.7 |

| CH₂ (ethyl) | 28.9 | 28.5 |

| CH₃ (ethyl) | 9.1 | 8.8 |

Note: This table contains hypothetical data to illustrate the application of computational NMR prediction.

In Silico Modeling for Synthetic Design and Reactivity Prediction

In silico modeling applies computational techniques to design and evaluate synthetic strategies before they are attempted in the laboratory. This predictive approach can save significant time and resources by identifying promising reaction pathways and screening out those unlikely to succeed. sciencedaily.compeerscientist.com For a specialized molecule like 3-Ethylazetidin-3-amine, in silico tools can help devise novel and efficient synthetic routes. researchgate.net

Computational tools can be used to map out potential synthetic routes to 3-Ethylazetidin-3-amine. By analyzing known chemical reactions and applying quantum chemical calculations to proposed steps, these methods can predict the feasibility and potential yield of a synthetic sequence. nih.govnih.gov For example, a computational model could evaluate different strategies for constructing the azetidine ring, such as intramolecular cyclization reactions, and predict which precursors and reaction conditions would be most effective. rsc.org

These models can also optimize existing pathways by systematically varying parameters like temperature, catalyst, and solvent in silico to identify conditions that maximize the yield of the desired product while minimizing byproducts. This predictive power allows chemists to focus their experimental efforts on the most promising synthetic strategies, accelerating the discovery and development process. sciencedaily.com

Stereochemical Outcome Prediction in Asymmetric Synthesis

The prediction of stereochemical outcomes in the asymmetric synthesis of chiral molecules like 3-Ethylazetidin-3-amine is a pivotal aspect of modern synthetic chemistry, increasingly guided by computational modeling. researchgate.netnih.gov Theoretical investigations, particularly using Density Functional Theory (DFT), have become instrumental in understanding and forecasting the stereoselectivity of reactions that form chiral centers. nih.govresearchgate.net These computational approaches allow for the in-silico exploration of reaction mechanisms, transition states, and the energetic factors that govern the preferential formation of one stereoisomer over another.

In the context of synthesizing 3-Ethylazetidin-3-amine, which possesses a stereocenter at the C3 position, asymmetric synthesis methodologies would aim to control the facial selectivity of a key bond-forming step. Computational models can be employed to evaluate the transition state energies for the formation of the (R) and (S)-enantiomers. By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to these enantiomers, the enantiomeric excess (ee) of the reaction can be predicted.

A variety of synthetic routes can be envisaged for 3-Ethylazetidin-3-amine where such predictions would be crucial. For instance, in a catalytic enantioselective addition of a nucleophile to a 3-iminoazetidine precursor, the chiral catalyst would create a chiral environment, favoring one approach trajectory of the nucleophile over the other. DFT calculations can model the catalyst-substrate complex and the subsequent nucleophilic attack, elucidating the non-covalent interactions that dictate the stereochemical outcome.

To illustrate this predictive power, a hypothetical DFT study on a key synthetic step for 3-Ethylazetidin-3-amine is presented in the table below. The data showcases the calculated activation energies for the formation of the (R) and (S) enantiomers, and the corresponding predicted enantiomeric excess.

Table 1: Hypothetical DFT Calculation for Stereochemical Outcome Prediction

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|

| Formation of (R)-3-Ethylazetidin-3-amine | 15.2 | 95 |

| Formation of (S)-3-Ethylazetidin-3-amine | 17.0 |

Advanced Spectroscopic Characterization Techniques for Elucidating Chemical Structures and Interactions

The unambiguous determination of the chemical structure and purity of 3-Ethylazetidin-3-amine, along with the characterization of its intermediates and derivatives, relies on a suite of advanced spectroscopic techniques. researchgate.netchemicalbook.comresearchgate.net These methods provide detailed information about the molecular weight, connectivity, and three-dimensional arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of 3-Ethylazetidin-3-amine. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. This is particularly crucial for distinguishing between isomers and confirming the identity of the target compound. For 3-Ethylazetidin-3-amine (C5H12N2), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared with the experimentally observed value.

Table 2: Hypothetical HRMS Data for 3-Ethylazetidin-3-amine

| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 101.1073 | 101.1071 | -2.0 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it would be extensively used for 3-Ethylazetidin-3-amine. researchgate.netchemicalbook.com

1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-Ethylazetidin-3-amine, the 1H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl) and the azetidine ring protons.

13C NMR spectroscopy , often acquired with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons. libretexts.orglibretexts.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, providing definitive evidence for the connectivity within the molecule.

Table 3: Hypothetical 1H and 13C NMR Data for 3-Ethylazetidin-3-amine

| 1H NMR | 13C NMR | |||

|---|---|---|---|---|

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |

| 3.50 | t | CH₂ (azetidine ring) | 55.0 | C3 (quaternary) |

| 3.20 | t | CH₂ (azetidine ring) | 48.0 | C2/C4 (azetidine ring) |

| 1.80 | q | CH₂ (ethyl group) | 30.0 | CH₂ (ethyl group) |

| 1.60 | s (br) | NH₂ | 8.5 | CH₃ (ethyl group) |

| 0.90 | t | CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For 3-Ethylazetidin-3-amine, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and N-H bending vibrations.

Table 4: Hypothetical IR Data for 3-Ethylazetidin-3-amine

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350-3250 | N-H stretch (primary amine) |

| 2960-2850 | C-H stretch (alkyl) |

| 1650-1580 | N-H bend (primary amine) |

| 1150-1050 | C-N stretch |

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of 3-Ethylazetidin-3-amine itself might be challenging, this technique is invaluable for determining the absolute stereochemistry of chiral intermediates or derivatives. For instance, if a chiral precursor to 3-Ethylazetidin-3-amine is synthesized, its structure, including the absolute configuration, can be unequivocally determined by X-ray diffraction analysis of a single crystal. This information is crucial for confirming the stereochemical outcome of an asymmetric synthesis.

Mechanistic Studies and Kinetic Analysis of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing synthetic routes to 3-Ethylazetidin-3-amine. Mechanistic studies and kinetic analysis provide insights into the sequence of bond-making and bond-breaking events, the nature of intermediates, and the factors that control the reaction rate and selectivity.

Mechanistic Studies: A variety of experimental techniques can be employed to probe the mechanism of a reaction. For the synthesis of azetidines, these may include:

Deuterium Labeling Studies: Isotopic labeling can be used to trace the fate of specific atoms throughout a reaction, helping to distinguish between different possible pathways.

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to observe the formation and consumption of reactants, intermediates, and products in real-time.

Computational Modeling: As discussed previously, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway and the structures of transition states and intermediates. nih.gov

Kinetic Analysis: Kinetic studies involve measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, catalysts, or temperature). This data can be used to determine the rate law for the reaction, which provides information about the species involved in the rate-determining step. For example, in a catalytically driven synthesis of an azetidine, kinetic analysis can help to elucidate the role of the catalyst and determine the order of the reaction with respect to each component. This information is vital for process optimization and scaling up the synthesis of 3-Ethylazetidin-3-amine.

Q & A

Basic: What are the established synthetic pathways for 3-Ethylazetidin-3-amine, and how is the product characterized?

Methodological Answer:

The synthesis of 3-Ethylazetidin-3-amine typically involves cyclization reactions or functionalization of azetidine precursors. For example:

- Cyclization of β-lactam derivatives : Azetidin-3-ones (e.g., 3-chloro-4-aryl-1-{thiadiazolyl}azetidin-2-one derivatives) can be synthesized via nucleophilic substitution, followed by reduction to yield the amine .

- Characterization : Structural confirmation relies on spectroscopic techniques :

- NMR (¹H and ¹³C) to identify proton environments and carbon frameworks.

- IR spectroscopy to detect amine N–H stretching (≈3300 cm⁻¹) and C–N vibrations.

- Mass spectrometry (HRMS) for molecular ion validation.

Example: In related azetidine derivatives, NMR data showed distinct peaks for the azetidine ring protons (δ 3.1–3.5 ppm) and amine protons (δ 1.8–2.2 ppm) .

Basic: Which analytical techniques are critical for ensuring purity and structural integrity of 3-Ethylazetidin-3-amine?

Methodological Answer:

- Chromatography :

- HPLC/GC with UV or MS detection to assess purity (>95% typically required).

- TLC for rapid monitoring of reaction progress.

- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N content).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.

Data from analogous compounds (e.g., cobalt complexes with amine ligands) show deviations >0.4% in elemental analysis require re-purification .

Advanced: How can computational modeling optimize reaction conditions for synthesizing 3-Ethylazetidin-3-amine derivatives?

Methodological Answer: